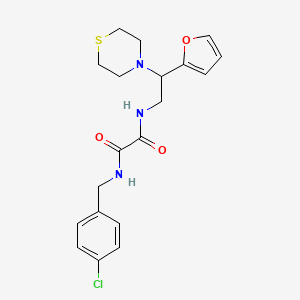

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-26-17)23-7-10-27-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMPHLBSPWAUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The chlorobenzyl group can be reduced to a benzyl group.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

Oxidation: Furan derivatives with various functional groups.

Reduction: Benzyl derivatives.

Substitution: Compounds with different substituents on the benzyl ring.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorobenzyl)-N2-(2-thiomorpholinoethyl)oxalamide

- N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

- N1-(4-methylbenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and thiomorpholine moiety distinguishes it from other similar compounds, potentially leading to unique applications and effects.

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic compound that has garnered attention in recent research due to its potential biological activities. This article consolidates findings from various studies, highlighting the compound's mechanisms of action, biological targets, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorobenzyl Group : Enhances lipophilicity and may contribute to receptor binding.

- Furan Ring : Known for its role in various biological activities, including antimicrobial properties.

- Thiomorpholine Moiety : Implicated in interactions with biological targets, potentially affecting enzyme activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in critical biological pathways. For instance, studies suggest that it could act as an inhibitor of specific kinases or other proteins associated with disease states.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against drug-resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or the inhibition of cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Anticancer Activity :

- In a series of assays conducted on human cancer cell lines (e.g., breast and colon cancer), this compound exhibited IC50 values ranging from 5 to 15 µM, indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)ethyl)oxalamide | Lacks thiomorpholine | Moderate antimicrobial activity |

| N1-(4-methylbenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide | Methyl group instead of chloro | Reduced anticancer efficacy |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of intermediates like 4-chlorobenzylamine and 2-(furan-2-yl)-2-thiomorpholinoethyl derivatives.

- Step 2: Coupling reactions using carbodiimide reagents (e.g., DCC or EDC) with activating agents like HOBt to form the oxalamide bond.

- Optimization: Reaction conditions (e.g., anhydrous solvents, 0–5°C for carbodiimide activation) and purification via column chromatography or recrystallization to achieve >90% purity .

- Validation: Confirm intermediate structures using H NMR and LC-MS before final coupling .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

Key methods include:

- NMR Spectroscopy: H NMR (400 MHz, DMSO-) to resolve proton environments (e.g., aromatic protons at δ 7.41–7.82 ppm, amide NH signals at δ 8.35–10.75 ppm) .

- LC-MS/APCI+: Verify molecular weight (e.g., observed [M+H]+ at m/z 479.12 vs. calculated 478.14) and detect impurities .

- HPLC: Assess purity (>90%) using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Stereochemistry: Isomeric mixtures (e.g., 1:1 diastereomers) can exhibit divergent bioactivities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .

- Purity: Impurities (e.g., unreacted intermediates) may skew results. Validate purity via orthogonal methods (NMR + LC-MS) .

- Assay Conditions: Standardize cell-based assays (e.g., HIV entry inhibition in ) with controls for cytotoxicity and batch-to-batch variability .

Advanced: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Answer:

- Solubility Enhancement: Introduce hydrophilic groups (e.g., hydroxyethyl substituents) or formulate with cyclodextrins .

- Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce hepatic clearance .

- Permeability: Use Caco-2 cell assays to assess intestinal absorption and modify logP via substituent tuning (e.g., chlorobenzyl vs. methoxy groups) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

- Target Identification: Perform competitive binding assays (e.g., fluorescence polarization) against putative targets like HIV-1 gp120 () or soluble epoxide hydrolase ( ) .

- Molecular Docking: Use software (e.g., AutoDock) to model interactions with enzyme active sites, guided by structural data from related oxalamides .

- Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis or viral entry) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .

- Solvent: Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How do structural modifications influence the compound’s bioactivity?

Answer:

- Thiomorpholine vs. Morpholine: Replacing oxygen with sulfur in the morpholino group enhances lipophilicity and target binding (e.g., HIV inhibition in ) .

- Chlorobenzyl Substituents: Electron-withdrawing groups improve metabolic stability but may reduce solubility. Comparative SAR tables (e.g., ) guide optimal substitutions .

Advanced: What computational tools predict the compound’s ADMET properties?

Answer:

- Software: SwissADME or ADMET Predictor to estimate permeability, CYP450 interactions, and toxicity.

- Descriptors: Calculate topological polar surface area (TPSA < 140 Ų) and logP (ideally 2–5) for blood-brain barrier penetration .

Basic: How to validate the compound’s biological activity in cell-based assays?

Answer:

- Dose-Response Curves: Test across a 1–100 µM range in triplicate.

- Controls: Include positive controls (e.g., ritonavir for HIV assays in ) and vehicle controls (DMSO <0.1%) .

- Viability Assays: Use MTT or resazurin to rule out cytotoxicity at active concentrations .

Advanced: How to address low synthetic yields during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.